molecular formula C17H12F3NO2S B2624612 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 339109-14-7

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2624612
CAS No.: 339109-14-7
M. Wt: 351.34
InChI Key: AGCYUAGYSMZZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C17H12F3NO2S It is known for its unique structural features, which include a thiomorpholine ring substituted with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of thiomorpholine derivatives with phenyl and trifluoromethylphenyl reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a synthetic compound characterized by its unique thiomorpholine structure, which includes both phenyl and trifluoromethyl groups. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H12F3NO2S
  • Molecular Weight : 351.34 g/mol
  • Structure : The compound features a thiomorpholine ring with two phenyl groups, one of which is substituted with a trifluoromethyl group, enhancing its reactivity and biological interactions.

Preliminary studies indicate that the presence of both phenyl and trifluoromethyl groups may enhance interactions with biological targets, including proteins and enzymes involved in various disease pathways. The trifluoromethyl group is known to facilitate stronger binding interactions through halogen bonding and π–π stacking with aromatic amino acids in protein structures .

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit moderate inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes in inflammatory pathways. For instance, related compounds have demonstrated IC50 values ranging from 10 to 30 μM against these enzymes .

Cytotoxicity Assays

Cytotoxicity assays conducted on breast cancer cell lines (e.g., MCF-7) revealed that certain derivatives of this compound possess significant cytotoxic activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic potential by increasing lipophilicity and facilitating cellular uptake .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl substituents can significantly impact biological activity. For example:

  • Trifluoromethyl Substitution : Enhances interaction strength with biological targets.
  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups increases enzyme inhibition, while electron-donating groups tend to reduce activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Phenyl-thiomorpholine-3,5-dioneC12H11NOSLacks trifluoromethyl groupLower COX-2 inhibition
2-(Trifluoromethyl)phenolC8H6F3OSimpler structure; no thiomorpholineModerate antioxidant activity
4-[4-Chloro-3-(trifluoromethyl)benzyl]-1λ6,4-thiazinane-1,1-dioneC16H14ClF3N2OSContains chlorine instead of phenylNotable antibacterial properties

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives of thiomorpholine compounds against MCF-7 cells, revealing IC50 values indicating significant potential for further development as anticancer agents .
  • Anti-inflammatory Activity : Research on compounds similar to 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine demonstrated effective inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)12-6-8-13(9-7-12)21-14(22)10-24-15(16(21)23)11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYUAGYSMZZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.